Di(2-Amino-4-thiazolyl)acetyl Mirabegron
Description
Di(2-Amino-4-thiazolyl)acetyl Mirabegron (CAS 2762802-66-2) is a derivative of Mirabegron, a selective β3-adrenergic receptor agonist used to treat overactive bladder syndrome. This compound features two 2-amino-4-thiazolyl groups conjugated to an acetyl moiety, enhancing its structural complexity compared to the parent drug.
Properties
Molecular Formula |
C31H32N8O4S3 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C31H32N8O4S3/c32-29-35-22(16-44-29)12-27(42)38-31-37-23(18-46-31)13-26(41)34-21-8-6-19(7-9-21)10-11-39(15-25(40)20-4-2-1-3-5-20)28(43)14-24-17-45-30(33)36-24/h1-9,16-18,25,40H,10-15H2,(H2,32,35)(H2,33,36)(H,34,41)(H,37,38,42)/t25-/m0/s1 |
InChI Key |
GFLBEYUOPQDIGZ-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)C(=O)CC5=CSC(=N5)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)C(=O)CC5=CSC(=N5)N)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Method
The preparation can be summarized in the following key steps, adapted and expanded from the detailed patent CN103193730A and other scientific data:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Amino Protection | Reaction of 2-aminothiazole-5-acetic acid with an amino protecting agent (e.g., Boc anhydride) in a suitable solvent (e.g., tetrahydrofuran, ethanol) | Stirring at room temperature for ~12 hours, followed by concentration and recrystallization | Formation of Mirabegron intermediate product A with protected amino groups |
| 2. Condensation Reaction | Intermediate A reacts with 4-amino-benzene ethanol in presence of condensing agents (e.g., N,N'-carbonyl diimidazole) and acid binding agents (e.g., N-methylmorpholine or pyridine) | Reaction at 20-30 °C, dropwise addition of reagents, stirring for several hours | Formation of Mirabegron intermediate product B |
| 3. Oxidation | Intermediate B undergoes oxidation with an oxidizing agent (oxygen or other suitable oxidants) in solvent | Controlled temperature and stirring conditions | Formation of Mirabegron intermediate product C |
| 4. Reductive Amination & Deprotection | Intermediate C is reacted with (R)-2-amino-1-phenylethyl alcohol under nitrogen atmosphere with reductive agents (e.g., sodium borohydride, sodium cyanoborohydride) at low temperature (-3 to 3 °C) | Subsequent pH adjustment and recrystallization | Final Di(2-Amino-4-thiazolyl)acetyl Mirabegron product |
This sequence ensures the stepwise construction of the molecule with precise control over functional group transformations and stereochemistry.
Detailed Reaction Conditions and Reagents
- Amino Protecting Agents: Carbalkoxy groups such as tert-butoxycarbonyl (Boc), carbobenzoxy (Cbz), or acyl groups like phthaloyl (Pht) are commonly used to protect amino groups during initial steps.
- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), methylene dichloride, ethanol, and 1,4-dioxane are employed depending on the step, chosen for solubility and reaction compatibility.
- Condensing Agents: N,N'-carbonyl diimidazole (CDI) is preferred for efficient amide bond formation during condensation with 4-amino-benzene ethanol.
- Reducing Agents: Sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride are used for reductive amination, facilitating simultaneous deprotection and amine formation.
- Temperature Control: Critical for selectivity, reactions are typically conducted between -3 °C and 30 °C, with nitrogen atmosphere employed to prevent oxidation or side reactions.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Aminothiazole-5-acetic acid |
| Protecting Group | Boc (tert-butoxycarbonyl) or equivalents |
| Condensing Agent | N,N'-carbonyl diimidazole (CDI) |
| Acid Binding Agent | N-Methylmorpholine or pyridine |
| Oxidizing Agent | Molecular oxygen or equivalent |
| Reducing Agent | Sodium borohydride, sodium cyanoborohydride |
| Solvents | THF, DMF, methylene dichloride, ethanol, dioxane |
| Reaction Temperature | -3 °C to 30 °C |
| Reaction Atmosphere | Nitrogen |
| Purification | Recrystallization, filtration |
| Yield Range | Typically high (exact yields not disclosed) |
Chemical Structure and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C31H32N8O4S3 |
| Molecular Weight | 676.8 g/mol |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C31H32N8O4S3/c32-29-35-22(16-44-29)12-27(42)38-31-37-23(18-46-31)13-26(41)34-21-8-6-19(7-9-21)10-11-39(15-25(40)20-4-2-1-3-5-20)28(43)14-24-17-45-30(33)36-24/h1-9,16-18,25,40H,10-15H2,(H2,32,35)(H2,33,36)(H,34,41)(H,37,38,42)/t25-/m0/s1 |
| PubChem CID | 125292950 |
Chemical Reactions Analysis
Types of Reactions
Di(2-Amino-4-thiazolyl)acetyl Mirabegron undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The search results provide information on the synthesis and use of Mirabegron and a related compound, but do not directly address the applications of "Di(2-Amino-4-thiazolyl)acetyl Mirabegron." However, the included results do shed light on Mirabegron and its related compounds.
Mirabegron is a β3-adrenoceptor agonist used to treat overactive bladder (OAB) . It has demonstrated effectiveness in reducing symptoms such as incontinence, frequent micturition, and urgency . Studies have shown that Mirabegron improves these key OAB symptoms and is generally well-tolerated .
Mirabegron Synthesis
The patent document CN106045937A describes a method for synthesizing {2-[2-(2-amino-4-thiazolyl)-acetyl-amino]-4-thiazolyl}-acetic acid, a compound related to Mirabegron . The synthesis method addresses a need for a synthetic route to this compound, as no prior reports existed at the time of the invention .
Mirabegron for Overactive Bladder (OAB)
Mirabegron is effective for treating OAB symptoms, offering an alternative with potentially fewer side effects compared to antimuscarinics . Mirabegron has been shown to significantly decrease incontinence episodes and micturitions per 24 hours compared to a placebo . It is generally well-tolerated, with the incidence of adverse events like hypertension, urinary tract infection, and headache being similar to placebo groups .
Mirabegron as an Anticancer Agent
Mechanism of Action
The mechanism of action of Di(2-Amino-4-thiazolyl)acetyl Mirabegron involves its interaction with specific molecular targets in the body. It is known to act as a beta-3 adrenergic receptor agonist, which helps relax the smooth muscle of the bladder. This action is mediated through the activation of the beta-3 adrenergic receptors, leading to increased cyclic AMP levels and subsequent muscle relaxation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key attributes of Di(2-Amino-4-thiazolyl)acetyl Mirabegron and related compounds:
Detailed Analysis of Key Differences
This compound vs. Mirabegron M12
- Structural Distinction: this compound lacks the glucuronic acid moiety present in M12, which is a common metabolic conjugation enhancing water solubility .
- Functional Impact: M12’s glucuronidation likely reduces its membrane permeability, whereas the dual thiazolyl groups in this compound may stabilize the molecule against enzymatic degradation .
This compound vs. Nitroso Derivative
- In contrast, this compound lacks this reactive group, posing fewer safety concerns .
This compound vs. Cefdinir Analogs
- Pharmacological Class : While both contain thiazolyl groups, Cefdinir derivatives are β-lactam antibiotics targeting bacterial cell walls, unlike Mirabegron’s β3-adrenergic agonism. This highlights the versatility of thiazole rings in drug design .
Q & A
Basic Research Questions
Q. What are the core structural motifs in Di(2-Amino-4-thiazolyl)acetyl Mirabegron that influence its β3-adrenoceptor agonist activity?
- Methodological Answer : The compound's activity is attributed to the 2-amino-1,3-thiazol-4-yl acetamide core , which facilitates receptor binding via hydrogen bonding and hydrophobic interactions. Structural analogs like ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate () share this motif, enabling comparative SAR studies. Researchers should prioritize X-ray crystallography or molecular docking to map binding interactions with β3-adrenoceptors .
Q. How do metabolic pathways of Mirabegron inform stability studies for its thiazolyl-containing analogs?
- Methodological Answer : Mirabegron undergoes amide hydrolysis, glucuronidation, and N-dealkylation ( ). For analogs like this compound, stability studies should incorporate:
- Forced degradation assays (acid/base/oxidative conditions) to identify labile bonds.
- LC-MS/MS to track metabolites, focusing on thiazole ring stability and acetyl group cleavage.
- Liver microsomal assays to predict cytochrome P450-mediated interactions .
Q. What are the common impurities associated with Mirabegron derivatives, and how are they quantified?
- Methodological Answer : Key impurities include N-nitroso derivatives (e.g., (R)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)-N-nitrosoacetamide hydrochloride) and dimeric thiazole-acetamide byproducts ( ). Quantification requires:
- Reference standards (e.g., ACI 134911-134913) for calibration.
- LC-UV or LC-HRMS with detection limits ≤0.1% to comply with FDA/EMA guidelines.
- Method validation per ICH Q2(R1) for specificity, linearity, and accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictory data in metabolic studies of thiazolyl-containing compounds?
- Methodological Answer : Contradictions often arise from species-specific metabolism or assay variability . Mitigation strategies include:
- Isotopic labeling (e.g., ¹⁴C/³H) to trace metabolite pathways across in vitro (hepatocytes) and in vivo (rodent) models.
- Cross-validation using multiple analytical platforms (e.g., NMR for structural elucidation, HRMS for mass accuracy).
- Statistical rigor : Apply two-sided Student's t-test ( ) to assess significance of inter-study variability .
Q. What synthetic strategies are optimal for preparing N-nitroso derivatives of Mirabegron for impurity profiling?
- Methodological Answer : Nitrosation is achieved via:
- Acidic nitrosation : React Mirabegron's secondary amine with NaNO₂ under HCl (pH 3–4) at 0–5°C.
- Purification : Use preparative HPLC with C18 columns and 0.1% formic acid/ACN gradients.
- Characterization : Confirm structure via ¹H/¹³C NMR and HRMS, comparing to pharmacopeial standards ( ).
Q. How should researchers design experiments to address co-elution of impurities in HPLC analysis?
- Methodological Answer : Co-elution challenges (e.g., overlapping peaks for thiazole dimers and monomers) require:
- Orthogonal methods : Pair reversed-phase HPLC with HILIC or ion-pair chromatography.
- Mass spectrometry detection : Use MS/MS fragmentation (e.g., Q-TOF) to distinguish isobaric impurities.
- Design of Experiments (DoE) : Optimize mobile phase pH, column temperature, and gradient profiles using software like DryLab® .
Q. What experimental designs are critical for assessing drug-drug interaction risks with this compound?
- CYP450 inhibition assays : Use fluorescent probes (e.g., Lucifer-IPA) in human liver microsomes.
- Transporter studies : Evaluate P-glycoprotein (P-gp) interactions via Caco-2 cell monolayers.
- Pharmacokinetic modeling : Integrate in vitro data with physiologically based pharmacokinetic (PBPK) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
